![molecular formula C11H14ClN B057588 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616201-89-9](/img/structure/B57588.png)

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

説明

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a selective, competitive arginine vasopressin V2 receptor antagonist . It is used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

Synthesis Analysis

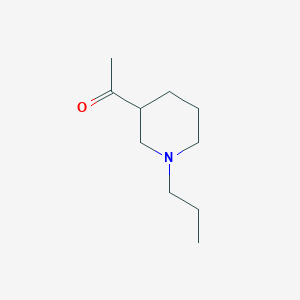

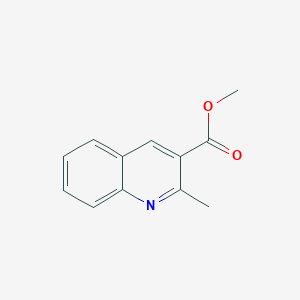

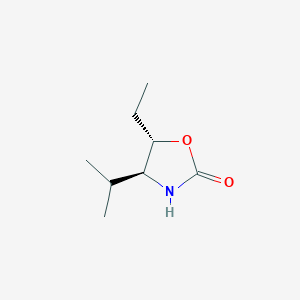

The synthesis and structure-activity relationship (SAR) of a novel 3-benzazepine series of 5-HT2C agonists is described . After the lead structure OPC-31260 was structurally evaluated and optimized, the introduction of the 7-Cl moiety on the benzazepine and 2-CH3 on the aminobenzoyl moiety enhanced its oral activity .

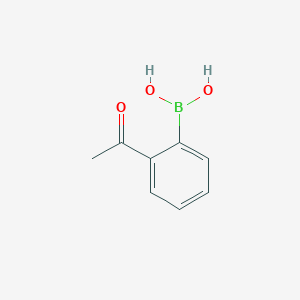

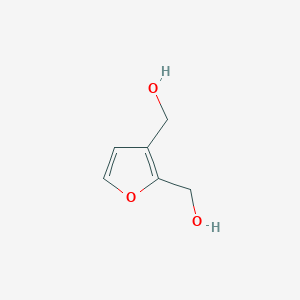

Molecular Structure Analysis

The molecular structure of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can be found in various databases .

Chemical Reactions Analysis

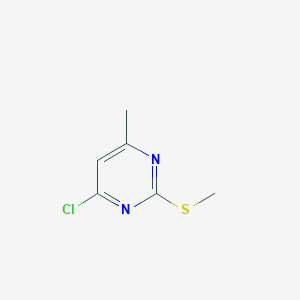

The chemical reactions of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involve the introduction of the 7-Cl moiety on the benzazepine and 2-CH3 on the aminobenzoyl moiety . This enhances its oral activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine include a molecular weight of 195.689 Da, a density of 1.1±0.1 g/cm3, a boiling point of 299.7±40.0 °C at 760 mmHg, and a flash point of 135.0±27.3 °C .

科学的研究の応用

Anti-Cancer Agents

The compound has been used in the design and synthesis of novel anti-cancer agents . It has shown high anti-tumor activity, and its derivatives have demonstrated moderate to excellent antiproliferative activity against cancer cells .

Pharmaceutical Production

Due to its unique features and potential, it is extensively used in pharmaceutical production . It’s unique properties make it applicable in a range of industries, including materials science and biotechnology .

Cardiovascular Activity

The compound has been disclosed as having utility as an alpha 2 antagonist, a pharmacological action which is associated with a broad spectrum of beneficial cardiovascular activity . It is particularly useful as an antihypertensive agent .

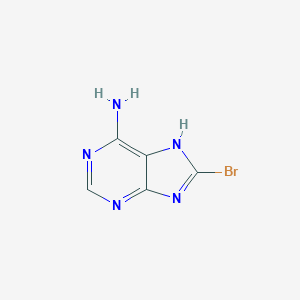

GIRK Channel Block

The compound has been tested for its ability to block G protein-gated inwardly rectifying potassium (GIRK) channels . The results indicate that the halide atom is critical for blocking GIRK channels .

Obesity Treatment

The compound has been used in the discovery and structure-activity relationship of Lorcaserin, a selective serotonin 5-HT2C receptor agonist for the treatment of obesity .

Chemical Research

The compound is widely utilized in extensive chemical research for its unique properties and versatile potential in creating novel substances .

作用機序

Target of Action

The primary target of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is the D1 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. It also has a high affinity for arginine vasopressin V2 receptors , which play a key role in maintaining water balance in the body.

Mode of Action

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine acts as a selective antagonist of the D1 dopamine receptors It also acts as a competitive antagonist of arginine vasopressin V2 receptors , meaning it competes with vasopressin for binding sites, reducing the hormone’s effects.

Biochemical Pathways

By blocking D1 dopamine receptors, this compound can affect various dopaminergic pathways in the brain, potentially influencing behaviors like reward-seeking and motor control . Its antagonism of arginine vasopressin V2 receptors can affect the water reabsorption in the kidneys, impacting body’s water balance .

Result of Action

The antagonism of D1 dopamine receptors by 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can result in changes in motor control and behavior . Its action on arginine vasopressin V2 receptors can lead to changes in water balance in the body, potentially treating conditions like hyponatremia .

将来の方向性

特性

IUPAC Name |

8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-6-10(12)2-3-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZGZUADJGRISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | |

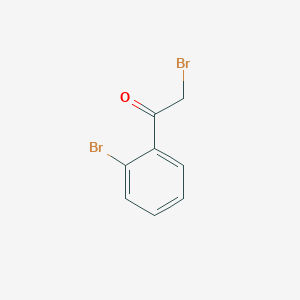

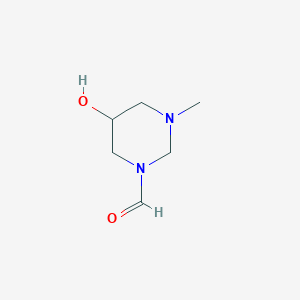

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)